

Application Notes: Development of Radiolabeled 6-MeO-DMT for In Vivo Imaging

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Compound of Interest

Compound Name: 6-Methoxy DMT

Cat. No.: B3025704

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Introduction

6-methoxy-N,N-dimethyltryptamine (6-MeO-DMT) is a lesser-known psychedelic tryptamine, structurally related to the more extensively studied 5-MeO-DMT and N,N-dimethyltryptamine (DMT). These compounds are known for their potent effects on consciousness, primarily mediated by their interaction with the serotonergic system. The development of a radiolabeled form of 6-MeO-DMT for use with Positron Emission Tomography (PET) would provide an invaluable tool for non-invasively studying its pharmacokinetics, pharmacodynamics, and mechanism of action in the living brain. A dedicated radiotracer would enable researchers to map the distribution and density of its target receptors, investigate its role in neurotransmission, and facilitate the development of novel therapeutics for psychiatric and neurological disorders.

Pharmacological Profile

Like other tryptamines, 6-MeO-DMT is expected to act as an agonist at serotonin receptors, particularly the 5-HT_{2A} and 5-HT_{1A} subtypes, which are implicated in the therapeutic and psychoactive effects of psychedelics.^{[1][2]} Studies on the closely related 5-MeO-DMT have shown a high affinity for the 5-HT_{1A} receptor.^{[1][3]} The development of a radiolabeled 6-MeO-DMT tracer would allow for the direct in vivo measurement of its binding profile and receptor occupancy, providing crucial information for understanding its unique pharmacological properties.

Rationale for Radiolabeling

- **Target Engagement and Receptor Occupancy:** A PET tracer would allow for the quantification of 6-MeO-DMT binding to its target receptors in the brain, providing a direct measure of target engagement.
- **Pharmacokinetic Profiling:** Elucidate the absorption, distribution, metabolism, and excretion (ADME) profile of 6-MeO-DMT in vivo, including its ability to cross the blood-brain barrier.[\[4\]](#)
- **Dose-Finding Studies:** Inform the design of clinical trials by determining the relationship between dosage, receptor occupancy, and subjective effects.
- **Understanding Disease States:** Investigate potential alterations in the target receptor systems in various neuropsychiatric disorders.

Quantitative Data Summary

The following table summarizes key in vitro binding data for the closely related 5-MeO-DMT, which serves as a proxy for estimating the potential profile of 6-MeO-DMT, along with projected specifications for a hypothetical [¹¹C]-6-MeO-DMT radiotracer.

Parameter	Value	Receptor/Condition	Reference/Target
Binding Affinity (K _i)	1.9–3 nM	Human 5-HT1A	[1]
300–1000 fold lower than 5-HT1A	Human 5-HT2A	[1]	
Radiochemical Yield (RCY)	> 20% (End of Synthesis)	[¹¹ C]Methylation	Projected
Molar Activity (A _m)	> 50 GBq/μmol (End of Synthesis)	[¹¹ C] Precursor Labeling	Projected
Radiochemical Purity (RCP)	> 98%	HPLC Analysis	Projected
LogD	1.5 - 2.5	Octanol/Water Partition	Estimated

Experimental Protocols

Protocol 1: Synthesis of Desmethyl-6-MeO-DMT Precursor for Radiolabeling

This protocol is adapted from established tryptamine synthesis methods, such as the Speeter–Anthony synthesis, to produce the precursor needed for subsequent radiomethylation.[5]

Materials:

- 6-methoxyindole
- Oxalyl chloride
- Dimethylamine solution (40% in water)
- Lithium aluminum hydride (LAH)
- Anhydrous diethyl ether
- Anhydrous tetrahydrofuran (THF)
- Standard glassware for organic synthesis

Procedure:

- Step 1: Synthesis of 6-methoxy-3-indoleglyoxylyl chloride. Dissolve 6-methoxyindole in anhydrous diethyl ether. Cool the solution to 0°C in an ice bath. Add oxalyl chloride dropwise with stirring. Stir the mixture at 0°C for 1 hour and then at room temperature for 2 hours. The resulting precipitate is collected by filtration.
- Step 2: Synthesis of N,N-dimethyl-2-(6-methoxy-1H-indol-3-yl)-2-oxoacetamide. Suspend the product from Step 1 in anhydrous THF. Add an excess of 40% aqueous dimethylamine solution dropwise at 0°C. Stir the reaction mixture for 3 hours at room temperature. Extract the product with ethyl acetate, wash with brine, and dry over sodium sulfate.
- Step 3: Synthesis of 6-methoxy-N,N-dimethyltryptamine (6-MeO-DMT). In a separate flask, prepare a suspension of LAH in anhydrous THF. Add the amide product from Step 2 portionwise to the LAH suspension under an inert atmosphere. Reflux the mixture for 4 hours.

- Step 4: Quenching and Purification. Cool the reaction to 0°C and cautiously quench by sequential addition of water and 15% NaOH solution. Filter the resulting solids and concentrate the filtrate under reduced pressure. Purify the crude product via column chromatography to yield the desmethyl precursor (6-methoxy-N-methyltryptamine).

Protocol 2: Radiosynthesis of [^{11}C]-6-MeO-DMT via N-methylation

This protocol describes the radiosynthesis of [^{11}C]-6-MeO-DMT using [^{11}C]methyl triflate produced from cyclotron-generated [^{11}C]CO₂.

Materials:

- Desmethyl-6-MeO-DMT precursor (from Protocol 1)
- [^{11}C]Methyl triflate ([^{11}C]MeOTf)
- Anhydrous acetone
- HPLC system with a semi-preparative C18 column
- Mobile phase (e.g., acetonitrile/water with 0.1% TFA)
- Sterile water for injection, USP
- 0.9% Sodium Chloride for injection, USP

Procedure:

- Preparation: Dissolve 0.5-1.0 mg of the desmethyl precursor in 300 μL of anhydrous acetone in a sealed reaction vessel.
- Radiolabeling: Bubble the gaseous [^{11}C]MeOTf through the precursor solution at room temperature. Heat the sealed vessel at 80°C for 5 minutes.
- Purification: After cooling, quench the reaction with mobile phase and inject the entire mixture onto the semi-preparative HPLC system.

- Collection: Collect the radioactive peak corresponding to [^{11}C]-6-MeO-DMT.
- Formulation: Remove the HPLC solvent from the collected fraction under a stream of nitrogen with gentle heating. Reformulate the final product in a sterile solution (e.g., 10% ethanol in saline) for injection.
- Quality Control: Perform analytical HPLC to determine radiochemical purity and molar activity.

Protocol 3: In Vitro Characterization

A. Stability Studies

- Incubate [^{11}C]-6-MeO-DMT (approx. 100-150 MBq) in fresh human plasma at 37°C.[6]
- At various time points (e.g., 5, 15, 30, 60, and 120 minutes), take an aliquot of the plasma.
- Precipitate the proteins by adding an equal volume of cold acetonitrile.
- Centrifuge the sample and analyze the supernatant using radio-HPLC to determine the percentage of the intact radiotracer.[6]

B. Octanol-Water Partition Coefficient (LogD)

- Add a small amount of [^{11}C]-6-MeO-DMT (approx. 1-2 MBq) to a vial containing 500 μL of n-octanol and 500 μL of phosphate-buffered saline (PBS, pH 7.4).
- Vortex the mixture vigorously for 5 minutes.
- Centrifuge at 14,000 rpm for 5 minutes to ensure complete phase separation.[6]
- Take 100 μL samples from both the octanol and aqueous layers and measure the radioactivity in a gamma counter.
- Calculate the LogD value as the logarithm of the ratio of counts per minute (CPM) in the octanol phase to the CPM in the aqueous phase.

Protocol 4: Preclinical In Vivo Evaluation in Rodents

All animal experiments must be conducted in accordance with institutional guidelines for animal care and use.

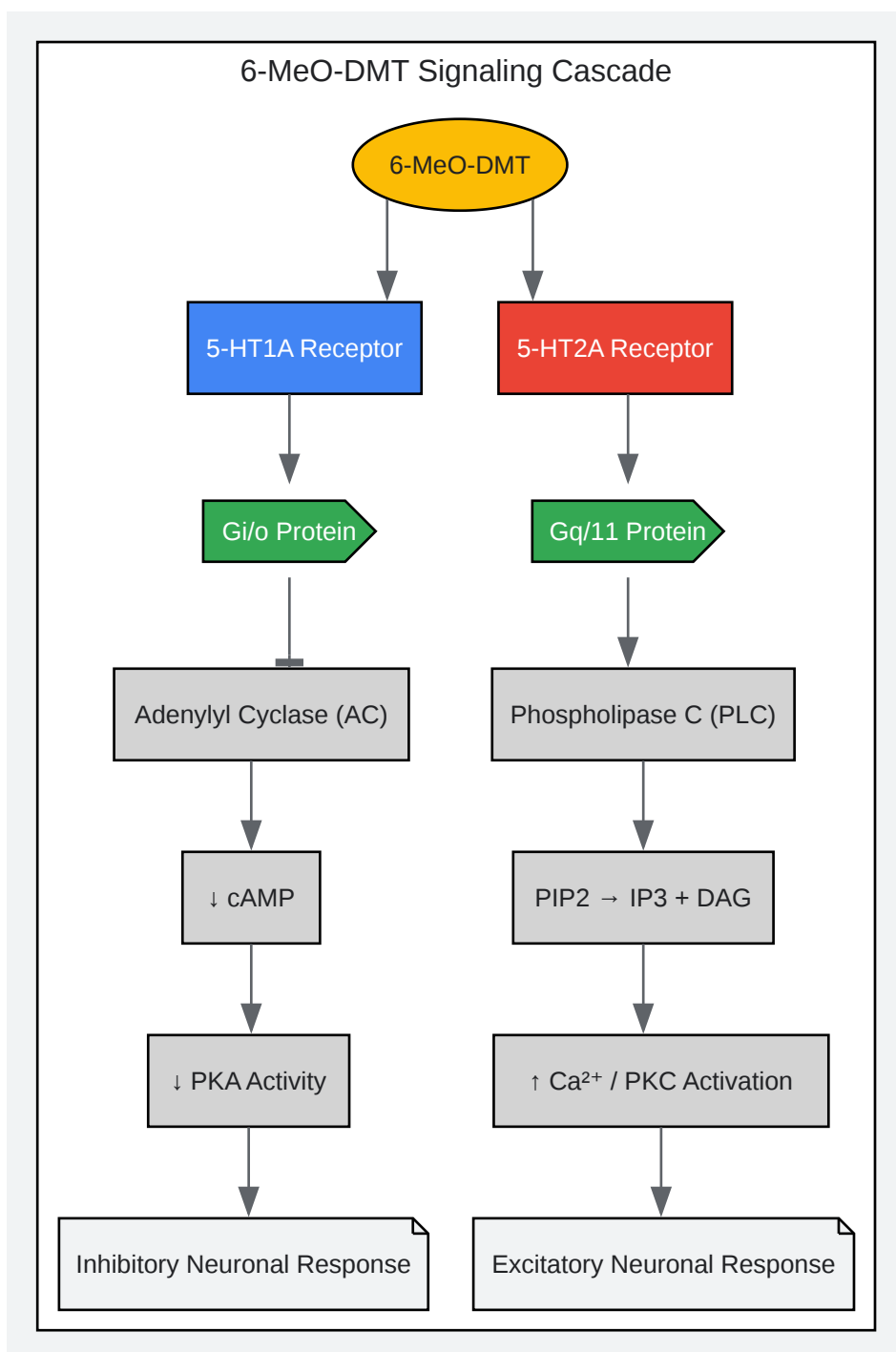
A. Biodistribution Studies

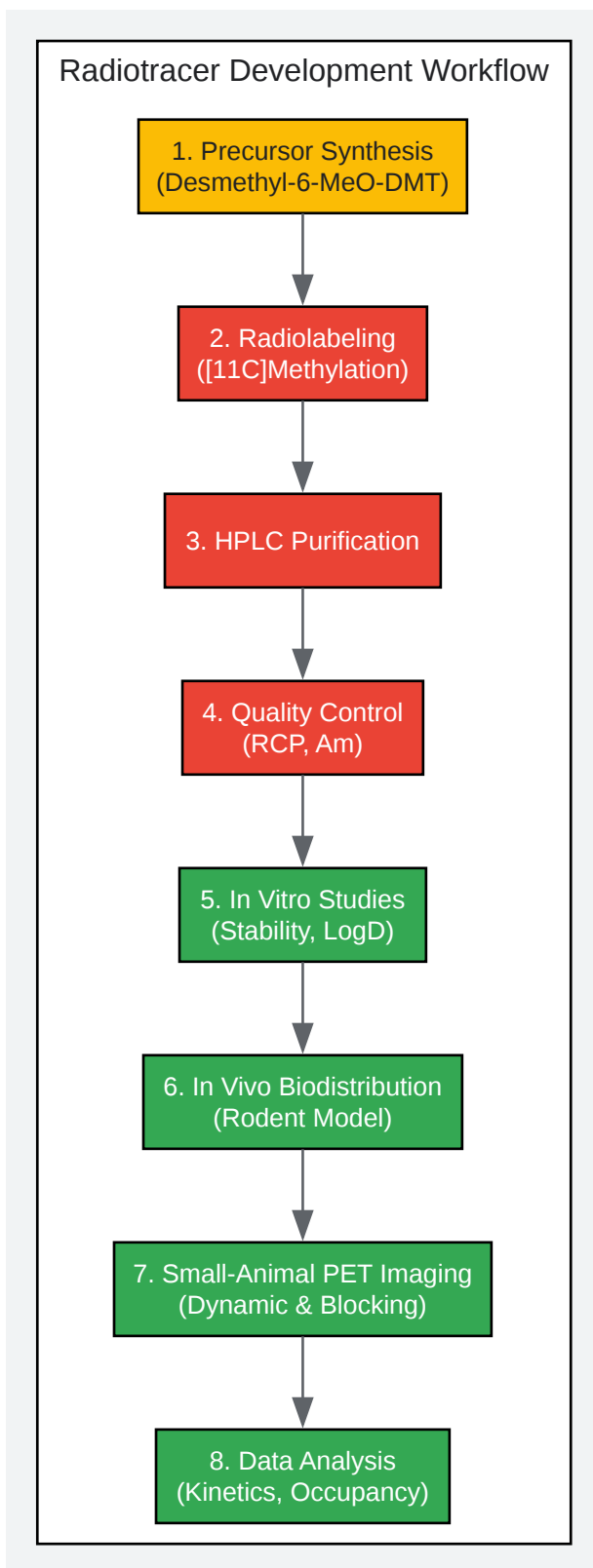
- Anesthetize healthy rodents (e.g., Wistar rats) and inject approximately 2-5 MBq of [^{11}C]-6-MeO-DMT via the tail vein.
- At selected time points post-injection (e.g., 2, 5, 15, 30, and 60 minutes), euthanize the animals.
- Dissect, weigh, and count the radioactivity in major organs (brain, heart, lungs, liver, kidneys, spleen, muscle, bone, and blood).
- Express the results as a percentage of the injected dose per gram of tissue (%ID/g).

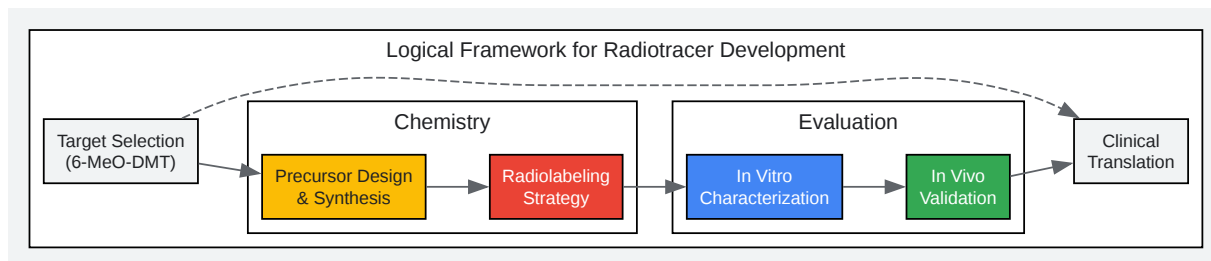
B. Small-Animal PET Imaging

- Anesthetize the animal and position it in the gantry of a small-animal PET scanner.
- Administer [^{11}C]-6-MeO-DMT (5-10 MBq) as a bolus injection through a tail-vein catheter.
- Acquire dynamic PET data for 60-90 minutes.
- For blocking studies, pre-treat a separate cohort of animals with a known 5-HT $_{1A}$ or 5-HT $_{2A}$ antagonist (e.g., WAY-100635 or ketanserin) 15-30 minutes prior to radiotracer injection to confirm target-specific binding.
- Reconstruct the PET images and perform region-of-interest (ROI) analysis on brain regions known to have high densities of serotonin receptors (e.g., cortex, hippocampus, raphe nuclei).

Visualizations







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